Benzmetanide

Overview

Description

Scientific Research Applications

1. Fluorescent Probes for Nucleic Acids

Benz[c,d]indolium-containing monomethine cyanine dyes, including those similar to Benzmetanide, have been synthesized for use as fluorescent probes for nucleic acids and other biological systems. These dyes show an increase in fluorescence when bound in the DNA grooves compared to their unbound form, making them useful for DNA binding studies (Soriano, Holder, Levitz, & Henary, 2015). Another study highlights the “turn on” fluorescence response of similar monomethine cyanines caused by noncovalent binding to ct-DNA, showing their potential in biological sensing applications (Levitz, Holder, Soriano, & Henary, 2017).

2. Cyanide Anion Detection

The benzil-cyanide reaction, related to the chemical family of this compound, has been utilized to develop a selective cyanide anion indicator. This method is useful for detecting cyanide anions in a mixture, offering a practical approach for identifying this toxic anion (Cho, Kim, & Sessler, 2008).

3. DNA Intercalators and Mitochondrial Targeting

A study on novel benzoxazolium and benzothiazolium derived asymmetric dicationic monomethine cyanine dyes, which are structurally related to this compound, demonstrates their application as DNA intercalators. These compounds show little or no effect on cell proliferation and accumulate in mitochondrial spaces, suggesting potential in targeted fluorescence marking (Kurutos, Orehovec, Paić, Crnolatac, Horvat, Gadjev, Piantanida, & Deligeorgiev, 2018).

4. Photophysical Properties for Technological Applications

Benz[c,d]indolium derivatives have shown significant promise in the field of photochemical and molecular recognition technologies. Their unique photophysical properties make them suitable for applications in light harvesting, photoconversion, and other technological uses (Napolitano, Panzella, Leone, & d’Ischia, 2013).

5. Optical Imaging and Drug Delivery

Cyanine dyes, including benz[c,d]indolium compounds, have been explored for their potential in optical imaging and drug delivery. Their unique photochemical reactivity offers novel approaches for challenging problems in these areas, suggesting their use in advanced biomedical research (Gorka, Nani, & Schnermann, 2018).

Properties

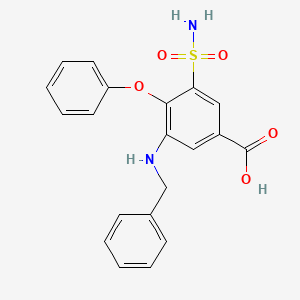

IUPAC Name |

3-(benzylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c21-28(25,26)18-12-15(20(23)24)11-17(22-13-14-7-3-1-4-8-14)19(18)27-16-9-5-2-6-10-16/h1-12,22H,13H2,(H,23,24)(H2,21,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWQTMKAPAUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182619 | |

| Record name | Benzmetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28395-11-1 | |

| Record name | Benzmetanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzmetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

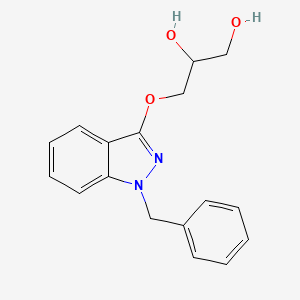

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

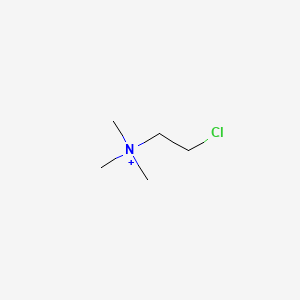

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)